molecular formula C16H19N3O3S2 B2926868 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide CAS No. 1384815-85-3

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide

Cat. No.: B2926868
CAS No.: 1384815-85-3
M. Wt: 365.47
InChI Key: WMUBXHPNSVNLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide is a synthetic sulfonamide derivative featuring a 4-methylthiazole core linked to a propanamide scaffold via a phenylethenesulfonamide group.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenylsulfonylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-13-12-23-16(19-13)11-17-15(20)7-9-18-24(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10,12,18H,7,9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBXHPNSVNLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its intended application. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural homology with several bioactive sulfonamide-thiazole derivatives. Key comparisons include:

AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)
  • Structural Overlap : Both compounds contain a 4-methylthiazole group and sulfonamide linkage.
  • Key Difference : AB4 incorporates a triazole-sulfanyl group instead of the phenylethenesulfonamide moiety, which may alter solubility and target specificity.
TASP0415914 (N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide)
  • Structural Overlap : Shares the 4-methylthiazole core but replaces the sulfonamide with an oxadiazole-acetamide group.
  • Biological Activity: A potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor (IC₅₀ = 3.3 nM), indicating that thiazole derivatives can achieve high potency in enzyme inhibition .
  • Key Difference : The oxadiazole ring in TASP0415914 enhances hydrogen-bonding interactions with PI3Kγ, a feature absent in the target compound.
Compound 29 (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide
  • Structural Overlap : Contains a thiazole ring and aryl sulfonamide-like groups.
  • Synthetic Complexity : Both compounds require multi-step synthesis involving thiazole ring formation and sulfonamide coupling, highlighting shared synthetic challenges .

Biological Activity

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to consolidate existing research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O2S(Molecular Weight 298.38 g mol)\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}\quad (\text{Molecular Weight }298.38\text{ g mol})

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Table 1: Cytotoxic Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AMCF-70.28Tubulin Inhibition
Compound BA5490.52Apoptosis Induction
N-(4-methyl-1,3-thiazol-2-yl) derivativeSK-MEL-24.27Cell Cycle Arrest

The compound's efficacy was assessed using the IC50 value, which indicates the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research indicates that N-substituted thiazoles exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing
A study conducted on various thiazole derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Tubulin Binding : The compound may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
  • Enzyme Inhibition : It may inhibit enzymes essential for bacterial growth and replication.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed, potentially through mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.